4-Methylpyridazine

Chemical Synthesis Process Chemistry Analytical Chemistry

4-Methylpyridazine (CAS 1120-88-3) is a monomethyl-substituted derivative of pyridazine, a six-membered heterocycle containing two adjacent nitrogen atoms. It is primarily utilized as a versatile building block and synthetic intermediate in medicinal chemistry, agrochemical development, and materials science.

Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
CAS No. 1120-88-3
Cat. No. B073047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyridazine
CAS1120-88-3
Molecular FormulaC5H6N2
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESCC1=CN=NC=C1
InChIInChI=1S/C5H6N2/c1-5-2-3-6-7-4-5/h2-4H,1H3
InChIKeyAIKUBOPKWKZULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpyridazine (CAS 1120-88-3): A Core Pyridazine Scaffold for Drug Discovery and Organic Synthesis


4-Methylpyridazine (CAS 1120-88-3) is a monomethyl-substituted derivative of pyridazine, a six-membered heterocycle containing two adjacent nitrogen atoms [1]. It is primarily utilized as a versatile building block and synthetic intermediate in medicinal chemistry, agrochemical development, and materials science . This compound has been specifically employed in the preparation of novel pyridazine derivatives structurally related to bipyridine cardiotonics and has been identified as a fragment that binds to the hinge region of kinases, notably in the DAPK1 catalytic domain, highlighting its utility in structure-based drug design [2][3].

Why 4-Methylpyridazine Cannot Be Casually Substituted: The Significance of Methyl Positional Isomerism


Substituting 4-methylpyridazine with a generic pyridazine or even a closely related isomer is not scientifically sound. The specific position of the methyl substituent on the pyridazine ring fundamentally alters the molecule's physicochemical and biological properties. For instance, the dipole moments of 3- and 4-methylpyridazine N-oxides differ significantly, which directly impacts molecular recognition and orientation in receptor binding pockets [1]. Even more critically, the simple change in methyl position leads to a dramatic difference in physical state at room temperature, with 4-methylpyridazine being a liquid while 3-methylpyridazine is a solid with a melting point of 184°C [2]. This can affect everything from handling and purification to formulation. Furthermore, computational studies on related pyridazine derivatives show that a methyl substituent can contribute as much as 4.1 kcal/mol to lattice energy stabilization, a difference that can profoundly influence crystal packing, solubility, and ultimately, in vivo performance [3]. Therefore, for a project reliant on specific physical properties or binding interactions, replacing the 4-methyl isomer with another would introduce unacceptable variability and risk.

Quantitative Evidence Guide: Differentiating 4-Methylpyridazine for Strategic Procurement


Physical State and Handling: 4-Methylpyridazine is a Liquid at Ambient Temperature, Simplifying Workflow Compared to Its Solid 3-Methyl Isomer

4-Methylpyridazine (CAS 1120-88-3) is a liquid at room temperature, as evidenced by its physical state description . In contrast, its positional isomer, 3-methylpyridazine (CAS 1632-76-4), is a solid with a reported melting point of 184°C [1]. This difference in physical state is a direct consequence of the methyl group's position, which affects intermolecular forces and crystal packing. For laboratories and production facilities, handling a liquid often involves simpler protocols for transfer, measurement, and reaction setup compared to a solid, which requires weighing and dissolution steps, potentially reducing time and minimizing handling errors .

Chemical Synthesis Process Chemistry Analytical Chemistry

Ligand Efficiency: 4-Methylpyridazine is an Experimentally Validated Hinge-Binding Fragment for the DAPK1 Kinase

4-Methylpyridazine has been co-crystallized with the catalytic domain of Death-Associated Protein Kinase 1 (DAPK1) as a hinge-binding fragment (PDB ID: 4ypd, Ligand ID: DKG) [1][2]. This provides definitive, high-resolution structural evidence of its specific binding mode, a critical piece of information for structure-based drug design (SBDD). The pyridazine scaffold is known to act as a hinge-binding motif in various protein kinases [3]. While other pyridazine derivatives can also bind kinases, the specific experimental structure of 4-methylpyridazine bound to DAPK1 offers a validated starting point for fragment growing or merging strategies targeting this specific kinase, reducing the need for initial synthetic exploration of untested analogs [4]. In contrast, the binding mode of other simple isomers like 3-methylpyridazine would need to be established experimentally, representing an upfront investment of time and resources.

Medicinal Chemistry Structure-Based Drug Design Fragment-Based Lead Discovery Kinase Inhibitors

Superior Lattice Energy Stabilization: Methyl Substitution Confers a 4.1 kcal/mol Advantage in Crystal Packing

In a comparative computational study of a complex pyridazine derivative (Compound 1) and its phenyl analog (Compound 2), the lattice energy of the methyl-substituted derivative (1) was found to be approximately 4.1 kcal/mol more stable than that of the phenyl analog (2) [1][2]. This significant difference in stabilization energy was attributed to the influence of the methyl substituent on molecular packing. While this is not a direct comparison of 4-methylpyridazine itself, it serves as a robust class-level inference for the potential of methyl substitution on the pyridazine ring to dramatically alter solid-state properties. This finding strongly suggests that the methyl group in 4-methylpyridazine is not inert; it can actively participate in stabilizing intermolecular interactions, which can have downstream effects on properties like melting point, solubility, and hygroscopicity that are critical for drug formulation and material processing.

Solid-State Chemistry Crystallography Computational Chemistry Formulation Science

LogP of -0.31 Indicates a Balanced Hydrophilicity for the 4-Methylpyridazine Scaffold

The calculated partition coefficient (LogP) for 4-methylpyridazine is -0.31 . This value indicates that the compound is slightly more hydrophilic than lipophilic. In medicinal chemistry, a LogP near zero often suggests a favorable balance for both aqueous solubility and membrane permeability, which are key parameters for oral bioavailability. For comparison, the predicted pKa of 4-methylpyridazine is 3.74, while that of its 3-methyl isomer is slightly lower at 3.47 [1]. While small, this difference in basicity could influence ionization state at a given pH, thereby affecting both solubility and permeability. The negative LogP of 4-methylpyridazine provides a quantitative rationale for its selection as a scaffold when a degree of hydrophilicity is desired in the final drug candidate, potentially improving metabolic stability or reducing off-target binding to lipophilic proteins.

Medicinal Chemistry ADME/Tox Physicochemical Profiling

Optimal Use Cases for 4-Methylpyridazine Based on Verifiable Evidence


Fragment-Based Lead Discovery (FBLD) Targeting Kinases

4-Methylpyridazine is an ideal fragment for FBLD campaigns targeting kinases, particularly DAPK1. Its validated binding mode in the hinge region (PDB 4ypd) [1] provides a high-resolution structural map for rational optimization. This allows medicinal chemists to immediately begin structure-guided fragment growing or merging to improve potency and selectivity, bypassing the need for initial crystallography on this specific fragment [2].

Synthesis of Kinase-Focused Compound Libraries

Given its established ability to act as a hinge-binding motif [3] and its favorable physicochemical profile (LogP = -0.31) , 4-methylpyridazine is a strategic building block for synthesizing focused libraries of potential kinase inhibitors. Its use can impart a favorable balance of potency and drug-like properties to the resulting compounds, as evidenced by its use in preparing derivatives related to bipyridine cardiotonics .

Agrochemical Development Requiring a Liquid Heterocyclic Intermediate

For industrial processes where liquid handling is preferred for automated dispensing or continuous flow chemistry, 4-methylpyridazine offers a practical advantage over solid pyridazine isomers . This can simplify formulation and reaction setup in the development of new pesticides and herbicides, an application noted by commercial vendors .

Material Science Research on Novel Polymers and Liquid Crystals

The differential dipole moment of 4-methylpyridazine, compared to its isomers [4], makes it a candidate for tuning the electronic and self-assembly properties of advanced materials. Its incorporation into polymers, which has been shown to improve thermal stability and mechanical strength , can be rationally designed based on its quantifiable physical properties like density (1.06 g/mL) and boiling point (225°C) .

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